Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate is a complex organic compound that features a quinazolinone core structure, a pyrrolidine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazolinone intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Pyrrolidine Derivatives: Compounds such as 1-(2-pyridyl)pyrrolidine and 1-(4-methoxyphenyl)pyrrolidine share the pyrrolidine ring structure.
Uniqueness
Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate is unique due to the combination of the quinazolinone core, pyrrolidine ring, and ethyl ester group, which together confer distinct biological properties and potential therapeutic benefits. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 4-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-20(26)15-9-11-16(12-10-15)24-19(25)17-7-3-4-8-18(17)22-21(24)23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQOPBZGSHRWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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